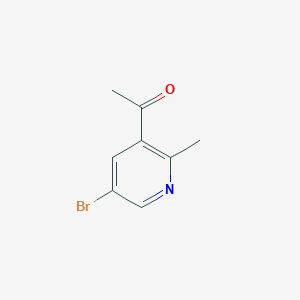

1-(5-Bromo-2-methylpyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-bromo-2-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXHXSRABFBHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cross-Coupling via Palladium-Catalyzed Arylation

A predominant method involves palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura or Buchwald-Hartwig protocols, to couple pyridinyl intermediates with arylsulfonyl compounds.

- Reactants: 1-(5-Bromo-2-methylpyridin-3-yl)ethanone or its precursors with 4-substituted phenylmethylsulfone derivatives.

- Catalysts: Palladium complexes such as Pd(OAc)₂, Pd(F₆-acac)₂, or Pd₂(dba)₃.

- Ligands: Phosphine ligands like PPh₃, Xantphos, dppe, or dppf.

- Bases: Potassium phosphate (K₃PO₄), potassium tert-butoxide, or potassium carbonate.

- Solvents: Toluene, N-methylpyrrolidone (NMP), DMF, DMSO, or mixtures thereof.

- Reaction Conditions: Temperatures between 80°C and 120°C; reaction times from 16 to 30 hours.

- A typical procedure involves stirring the pyridinyl intermediate with the sulfone derivative in NMP/toluene (1:1) at 85°C for approximately 20 hours, with catalytic amounts of palladium and ligand, yielding yields exceeding 80%.

- The process benefits from pre-milling the base (potassium phosphate) to enhance reaction rate and yield.

Use of Alternative Leaving Groups and Precursors

- The sulfone derivatives can contain various leaving groups such as bromide, chloride, triflate, mesylate, or nonaflate, allowing flexibility based on availability and reactivity.

- The synthesis of the pyridinyl intermediate can be achieved via hydration of 5-ethynyl-2-methylpyridine or through triflate intermediates prepared from methylpyridine precursors.

Synthesis of Pyridinyl Intermediates

Hydration of 5-Ethynyl-2-methylpyridine

Preparation of Triflate Intermediates

Alternative Synthesis Routes

- Nucleophilic substitution reactions involving pyridin-2-yl derivatives and halogenating agents (e.g., NBS) are also documented, providing access to various pyridinyl intermediates.

Oxidation of Sulfide or Sulfoxide Intermediates

Once the sulfone derivative of the target compound is obtained, oxidation of sulfide or sulfoxide intermediates into the sulfone is performed using oxidants such as hydrogen peroxide, peracetic acid, or organic peroxides, with the process avoiding hazardous cyanation steps.

- Oxidation can be achieved in the presence of catalysts like molybdenum or tungsten compounds, although the present methods avoid tungsten-based catalysts, favoring environmentally benign oxidants.

- The oxidation step typically proceeds at room temperature to 50°C, with yields exceeding 90%.

Summary of Preparation Data

| Method | Key Reagents | Solvent | Catalyst | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed coupling | 4-bromophenylmethylsulfone, Pd(OAc)₂, Xantphos | NMP/toluene | Pd complex + ligand | 85°C | 20 hours | >80% | Pre-milling base enhances yield |

| Pyridine hydration | 5-ethynyl-2-methylpyridine, sulfuric acid | Toluene/Sulfuric acid | None | 50°C | 16 hours | >90% | Acid-catalyzed hydration |

| Triflate synthesis | Pyridin-3-ol + triflic anhydride | Dichloromethane | None | 0°C to room temp | 1.5 hours | 90.1% | Chromatography purification |

| Oxidation to sulfone | Sulfide/sulfoxide + hydrogen peroxide | - | None | Room temp to 50°C | Variable | >90% | Environmentally friendly oxidants |

Notes and Considerations

- Reaction Conditions: Maintaining anhydrous conditions is critical for cross-coupling reactions to prevent catalyst deactivation.

- Solvent Choice: Ether solvents (e.g., THF, Dioxane) and NMP are preferred for their solubilizing capabilities.

- Catalyst Loading: Catalyst amounts as low as 0.05% molar are effective, with higher loadings improving reaction rates.

- Yield Optimization: Pre-milling bases and optimizing temperature and reaction time are essential for maximizing yields.

- Industrial Relevance: The convergent synthesis approach, involving fewer steps and avoiding hazardous reagents like cyanides, enhances industrial scalability and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation Reactions: Pyridine N-oxides.

Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

1-(5-Bromo-2-methylpyridin-3-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The chloro-bromo derivative (CAS 1190198-15-2) has an XLogP3 of 2.6, indicating higher lipophilicity than the target compound due to the additional chlorine atom.

- Molecular Weight : Substitutions like chlorine or fluorine increase molecular weight (e.g., 248.50 g/mol for the chloro-bromo analogue vs. 214.06 g/mol for the target compound).

Biological Activity

1-(5-Bromo-2-methylpyridin-3-yl)ethanone is a compound of interest due to its unique structural features that confer distinct biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data tables and research findings.

Chemical Structure

The compound features a pyridine ring substituted with a bromine atom and a methyl group at specific positions, along with an ethanone functional group. This configuration is crucial for its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Enzyme Inhibition : It has been shown to interact with specific enzymes, modulating their activity, which is essential for various biochemical pathways.

The mechanism by which this compound exerts its biological effects involves:

- Receptor Binding : The compound can bind to various receptors and enzymes, influencing their activity.

- Metabolic Transformation : The ethanone group may undergo metabolic changes leading to the formation of active metabolites that contribute to its biological effects.

- Electrophilic Nature : The presence of the bromine atom enhances its electrophilic character, facilitating interactions with nucleophilic sites in biological molecules.

Anticancer Activity

A study examined the cytotoxic effects of this compound on several cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 4.5 | Induction of apoptosis via caspase activation |

| U-937 | 5.0 | Cell cycle arrest at G1 phase |

| HT-29 | 6.2 | Increased p53 expression |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against common pathogens, resulting in the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results demonstrate significant antimicrobial activity, particularly against E. coli, indicating potential applications in treating infections.

Case Studies

-

Case Study on Anticancer Effects :

- A recent investigation focused on the effects of this compound on human breast adenocarcinoma cells (MCF-7). The study reported that treatment led to increased apoptosis rates and cell cycle arrest, suggesting a promising avenue for further research into its use as an anticancer drug.

-

Case Study on Antimicrobial Properties :

- Another study assessed the compound's effectiveness against multi-drug resistant bacterial strains. Results indicated that it exhibited superior activity compared to several conventional antibiotics, making it a candidate for development as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone relevant to experimental handling?

- Molecular Formula : C₈H₈BrNO; Molecular Weight : 214.06 g/mol; CAS No. : 1256823-89-8 .

- Melting Point : While direct data for this compound is not explicitly provided, structurally similar brominated pyridinones (e.g., 3-Bromo-2-hydroxy-5-methylpyridine) exhibit melting points in the range of 78–95°C, suggesting comparable thermal stability .

- Handling Precautions : Follow standard protocols for brominated aromatic ketones, including use of fume hoods, gloves, and eye protection. Refer to analogous compounds’ safety data for hazards like acute toxicity and irritation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Palladium-Catalyzed Cross-Coupling : Analogous bromopyridine derivatives are synthesized via Suzuki-Miyaura coupling using aryl boronic acids and catalysts like bis(triphenylphosphine)palladium(II) dichloride under microwave conditions (140°C, argon atmosphere) .

- Acetylation of Bromopyridine Precursors : Methods similar to the synthesis of 1-(5-Bromo-2-hydroxyphenyl)ethanone involve reacting brominated pyridine intermediates with acetylating agents (e.g., acetic anhydride) under controlled conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and acetyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- X-ray Crystallography : For structural elucidation, SHELX software is widely used for refining crystal structures of small organic molecules .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, can model electron density and kinetic energy to predict regioselectivity in reactions. This approach helps identify reactive sites (e.g., bromine substitution vs. acetyl group reactivity) .

- Reactivity Analysis : Calculate Fukui indices or electrostatic potential maps to predict nucleophilic/electrophilic regions, aiding in rational design of functionalization pathways .

Q. What strategies optimize regioselectivity during functionalization of brominated pyridinone derivatives?

- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity. For example, microwave heating (140°C, 2 minutes) in palladium-catalyzed couplings reduces side reactions and improves yields .

- Protecting Group Strategies : Temporarily protect the acetyl group (e.g., as a ketal) to direct bromine substitution at the pyridine ring. Deprotection under mild acidic conditions restores the ketone functionality .

Q. How do steric and electronic effects influence the stability of intermediates in multi-step syntheses involving this compound?

- Steric Effects : The 2-methyl group on the pyridine ring may hinder nucleophilic attack at the adjacent position, favoring reactions at the 5-bromo site.

- Electronic Effects : The electron-withdrawing acetyl group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon .

Q. What are the challenges in achieving high purity (>98%) for this compound, and how are they addressed?

- Chromatographic Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to separate byproducts .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data from structurally similar compounds (e.g., 2-Bromo-1-(5-methoxypyridin-3-yl)ethanone) .

Methodological Considerations

- Contradictions in Data : Discrepancies in melting points among brominated pyridinones (e.g., 90°C vs. 78–82°C) may arise from polymorphism or impurities. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Safety Protocols : Adhere to GHS hazard classifications (e.g., H302: Harmful if swallowed) and implement engineering controls (e.g., local exhaust ventilation) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.